molecular formula C36H38O7 B15203301 (2R,3S,4R,5R)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentanal

(2R,3S,4R,5R)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentanal

Cat. No.: B15203301
M. Wt: 582.7 g/mol
InChI Key: LPTAYVYOYUMZAV-FZCXESBVSA-N
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Description

(2R,3S,4R,5R)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentanal is a complex organic compound characterized by its multiple benzyloxy groups and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5R)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentanal typically involves multiple steps, starting from simpler precursors One common approach includes the protection of hydroxyl groups using benzyl groups, followed by the formation of the dioxolane ring through acetalization

    Protection of Hydroxyl Groups: The starting material, a pentose sugar, undergoes benzylation using benzyl chloride in the presence of a base such as sodium hydride.

    Formation of Dioxolane Ring: The protected sugar is then reacted with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid to form the dioxolane ring.

    Introduction of Aldehyde Group: The final step involves oxidation of the primary alcohol to an aldehyde using reagents such as pyridinium chlorochromate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,5R)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, benzyl chloride.

Major Products

    Oxidation: (2R,3S,4R,5R)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentanoic acid.

    Reduction: (2R,3S,4R,5R)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (2R,3S,4R,5R)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentanal serves as a versatile intermediate for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology and Medicine

This compound can be used in the development of novel pharmaceuticals, particularly in the design of enzyme inhibitors or as a scaffold for drug development. Its structural complexity and functional group diversity make it a valuable candidate for medicinal chemistry research.

Industry

In the industrial sector, this compound could be utilized in the production of specialty chemicals and advanced materials. Its unique structure may impart desirable properties to polymers or other materials.

Mechanism of Action

The mechanism by which (2R,3S,4R,5R)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentanal exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy groups and dioxolane ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,4R,5R)-2,3,4,5-Tetrakis(methoxy)-5-(1,3-dioxolan-2-yl)pentanal
  • (2R,3S,4R,5R)-2,3,4,5-Tetrakis(ethoxy)-5-(1,3-dioxolan-2-yl)pentanal

Uniqueness

Compared to its analogs, (2R,3S,4R,5R)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentanal offers enhanced stability and lipophilicity due to the presence of benzyloxy groups. These properties can improve its performance in various applications, making it a more attractive candidate for research and industrial use.

Properties

Molecular Formula

C36H38O7

Molecular Weight

582.7 g/mol

IUPAC Name

(2R,3S,4R,5R)-5-(1,3-dioxolan-2-yl)-2,3,4,5-tetrakis(phenylmethoxy)pentanal

InChI

InChI=1S/C36H38O7/c37-23-32(40-24-28-13-5-1-6-14-28)33(41-25-29-15-7-2-8-16-29)34(42-26-30-17-9-3-10-18-30)35(36-38-21-22-39-36)43-27-31-19-11-4-12-20-31/h1-20,23,32-36H,21-22,24-27H2/t32-,33+,34+,35+/m0/s1

InChI Key

LPTAYVYOYUMZAV-FZCXESBVSA-N

Isomeric SMILES

C1COC(O1)[C@@H]([C@@H]([C@@H]([C@H](C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

C1COC(O1)C(C(C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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